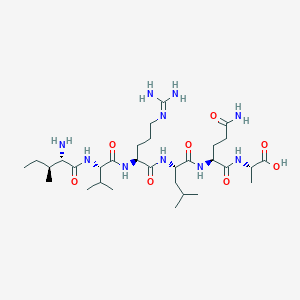
L-Isoleucyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Isoleucyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-alanine is a synthetic peptide composed of seven amino acids. Peptides like this one are of significant interest in various fields of scientific research due to their potential biological activities and applications in medicine, chemistry, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of peptides typically involves the stepwise addition of amino acids to a growing peptide chain. This can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the peptide is assembled on a solid resin support, which simplifies purification and allows for the automation of the synthesis process. The reaction conditions often involve the use of coupling reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of peptides may involve large-scale SPPS or LPPS, with optimization of reaction conditions to maximize yield and purity. Advanced techniques such as microwave-assisted synthesis and continuous flow synthesis can enhance the efficiency of peptide production.
Analyse Chemischer Reaktionen
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids (e.g., cysteine) can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in peptides can be modified through substitution reactions to introduce functional groups or labels.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used for oxidation reactions.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters or maleimides are often used for labeling peptides.
Major Products Formed
The major products of these reactions depend on the specific modifications being introduced. For example, oxidation of cysteine residues results in the formation of disulfide-linked peptides, while reduction of disulfide bonds yields free thiol-containing peptides.
Wissenschaftliche Forschungsanwendungen
Peptides like L-Isoleucyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-alanine have diverse applications in scientific research:
Chemistry: Peptides are used as building blocks for the synthesis of more complex molecules and as catalysts in various chemical reactions.
Biology: Peptides serve as signaling molecules, hormones, and enzyme substrates in biological systems.
Medicine: Peptides are investigated for their therapeutic potential in treating diseases such as cancer, diabetes, and infectious diseases.
Industry: Peptides are used in the development of biomaterials, cosmetics, and food additives.
Wirkmechanismus
The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with molecular targets such as receptors, enzymes, and ion channels to exert their effects. For example, peptides may bind to cell surface receptors to activate or inhibit signaling pathways, or they may inhibit enzyme activity by binding to the active site.
Vergleich Mit ähnlichen Verbindungen
Peptides can be compared based on their amino acid composition, sequence, and biological activity. Similar compounds to L-Isoleucyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-alanine may include other synthetic peptides with similar sequences or those that target the same biological pathways. Examples of similar compounds could include:
- L-Isoleucyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-asparagine
- L-Isoleucyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-serine
These peptides may share structural similarities but differ in their specific biological activities and applications.
Eigenschaften
CAS-Nummer |
648424-19-5 |
|---|---|
Molekularformel |
C31H58N10O8 |
Molekulargewicht |
698.9 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C31H58N10O8/c1-8-17(6)23(33)28(46)41-24(16(4)5)29(47)39-19(10-9-13-36-31(34)35)26(44)40-21(14-15(2)3)27(45)38-20(11-12-22(32)42)25(43)37-18(7)30(48)49/h15-21,23-24H,8-14,33H2,1-7H3,(H2,32,42)(H,37,43)(H,38,45)(H,39,47)(H,40,44)(H,41,46)(H,48,49)(H4,34,35,36)/t17-,18-,19-,20-,21-,23-,24-/m0/s1 |
InChI-Schlüssel |
SRSVJYXBAREGJQ-DJKVCXMVSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


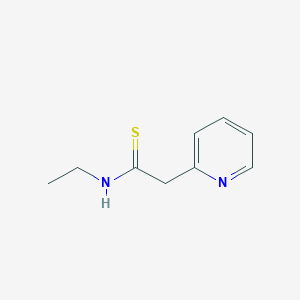
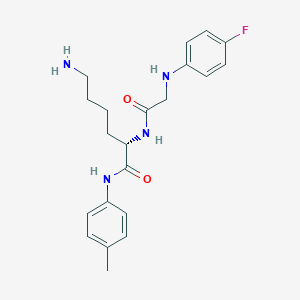
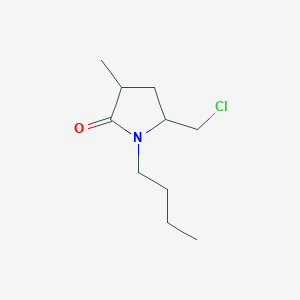

propanedinitrile](/img/structure/B12609305.png)
![4,5-Dimethyl-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12609308.png)
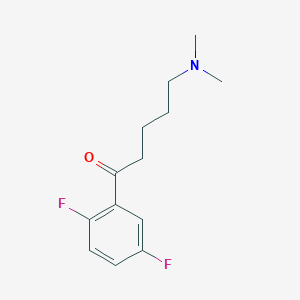
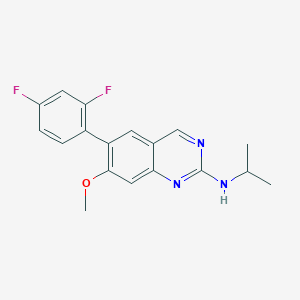
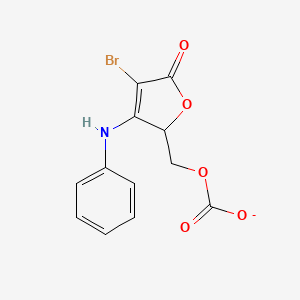
![5-Chloro-2-hydroxy-N-[2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12609336.png)
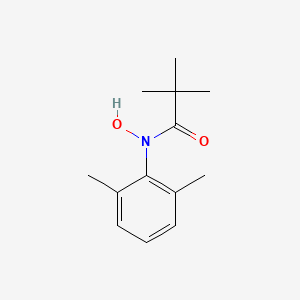
![4-[4-(Hydroxymethyl)phenoxy]-5-(phenylsulfanyl)benzene-1,2-dicarbonitrile](/img/structure/B12609340.png)

![Benzamide, 2-chloro-N-[4-[(3-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12609343.png)
